5‑HT2A Receptor Functional Potency (EC50) vs. Psilocin and N‑Alkyl Analogs
In a Gq‑mediated calcium mobilization assay, 4‑HO‑MPT (target compound) exhibits a 5‑HT2A EC50 of 3.82 nM, placing it in the low‑nanomolar range typical of psychedelic tryptamines. Relative to the natural ligand psilocin (4‑HO‑DMT; EC50 = 2.40 nM), the target compound is 1.6‑fold less potent, yet it is significantly more potent than the bulkier N‑isopropyl analog 4‑HO‑MiPT (EC50 = 5.20 nM) [1]. This graded potency reflects the structure‑activity relationship governed by N‑alkyl steric bulk.
| Evidence Dimension | 5‑HT2A receptor functional potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 3.82 nM (pEC50 = 8.42 ± 0.04) |
| Comparator Or Baseline | Psilocin (4‑HO‑DMT): EC50 = 2.40 nM; 4‑HO‑MiPT: EC50 = 5.20 nM |
| Quantified Difference | 1.6‑fold less potent than psilocin; 1.4‑fold more potent than 4‑HO‑MiPT |
| Conditions | Human 5‑HT2A receptor expressed in HEK293 cells; Gq‑mediated calcium flux assay [1] |
Why This Matters
This assay defines the primary molecular target of psychedelic action; the intermediate potency of 4‑HO‑MPT may be advantageous for studies requiring a distinct potency window relative to psilocin or 4‑HO‑MiPT.
- [1] Klein, A.K., Chatha, M., Laskowski, L.J., et al. Investigation of the structure−activity relationships of psilocybin analogues. ACS Pharmacol. Transl. Sci. 2021, 4, 2, 533–542. Table 3. View Source
